7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Description
7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, featuring a chlorine atom at the 7-position and a nitrile group at the 3-position. The chlorine substituent enhances electron-withdrawing effects, while the nitrile group contributes to planarization and intermolecular interactions, critical for solid-state packing and reactivity .
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H |
InChI Key |
FAXZHAAWDWPOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2C#N)C=C1Cl |
Origin of Product |
United States |
Preparation Methods
Comparative Efficiency Metrics
| Method | E-Factor¹ | Reaction Time | Scalability |
|---|---|---|---|
| Multi-Step Synthesis | 28.4 | 26 h | Moderate |
| Domino A³-Coupling | 6.2 | 6–14 h | High |
| Nickel-Catalyzed | 12.8 | 4 h | Moderate |
¹E-factor = (mass of waste)/(mass of product).
The domino A³-coupling method exhibits the lowest environmental impact, making it the most sustainable choice .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 7 undergoes nucleophilic substitution under basic or catalytic conditions:
Key Findings :
-
Palladium catalysis enables regioselective arylation at the 7-position, retaining the nitrile group .
-
Copper-mediated cyanation replaces chlorine without affecting the nitrile functionality .
Functionalization of the Nitrile Group
The C3 nitrile participates in hydrolysis, cycloaddition, and reduction:
Mechanistic Insights :
-
Acidic hydrolysis proceeds via a nitrilium ion intermediate .
-
Tetrazole formation follows a [2+3] cycloaddition mechanism with azide.
Electrophilic Aromatic Substitution
The electron-deficient ring undergoes electrophilic substitution at activated positions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Iodination | I₂, HNO₃, H₂O, ultrasound, 50°C | 5-Iodo-7-chloroimidazo[1,2-a]pyridine-3-carbonitrile | 82% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitro derivative | 58% |
Regioselectivity : Iodination favors the C5 position due to directed metal-free activation under ultrasound .
Cross-Coupling Reactions
The chloro and nitrile groups remain inert in select cross-couplings:
| Reaction Type | Catalysts/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 7-Alkynyl derivatives | 70% | |
| Heck Reaction | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 7-Vinylimidazo[1,2-a]pyridines | 63% |
Limitations : Nitrile groups deactivate certain catalysts, requiring optimized ligand systems .
Ring Expansion and Annulation
The imidazo[1,2-a]pyridine core participates in cycloadditions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| [3+2] Cycloaddition | Azides, Cu(I), RT | Triazolo-fused derivatives | 78% | |
| Diels-Alder | Dienophiles, Lewis acid catalysis | Polycyclic adducts | 55% |
Applications : Triazolo derivatives show enhanced bioactivity in antimicrobial assays.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C without melting.
-
pH Sensitivity : Nitrile hydrolyzes rapidly in strong acids (t₁/₂ < 1h at pH 1) .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions .
Comparative Reaction Efficiency
| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |
|---|---|---|---|
| Suzuki Coupling | 2.1 × 10⁻³ | 45.2 | >95% C7 |
| Nitrile Hydrolysis | 5.8 × 10⁻⁴ | 58.7 | 100% C3 |
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is its effectiveness against Mycobacterium tuberculosis (Mtb) . Recent studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, high-throughput screening identified several compounds from this class with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Case Study: Structure-Activity Relationship
A study by Moraski et al. reported on a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides that demonstrated potent anti-TB activity with an impressive MIC90 of ≤0.006 μM against Mtb. The research highlighted the importance of structural modifications in enhancing the efficacy of these compounds against resistant strains .
Anticancer Properties
This compound has also been explored for its anticancer properties. Various derivatives have shown promising results in inhibiting cancer cell proliferation across different types of cancer cell lines, including prostate and breast cancer. The structure-activity relationship studies revealed that certain modifications significantly increased cytotoxicity while maintaining low toxicity to normal cells .
Notable Findings
- A derivative exhibited an IC50 value greater than 10 μM against several human cell lines, indicating a favorable safety profile alongside its anticancer activity .
- The compound's mechanism of action appears to involve inhibition of specific cellular pathways critical for tumor growth and survival.
Synthetic Applications
In addition to its biological activities, this compound serves as a versatile building block in organic synthesis. Its reactivity allows for various functionalization strategies that can lead to the development of new compounds with enhanced properties.
Synthesis Techniques
The compound can be synthesized through several methods involving condensation reactions and cross-coupling techniques. For example, a one-pot double-coupling approach has been successfully employed to generate diverse derivatives with varied substituents at the 2-position of the imidazo[1,2-a]pyridine ring .
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective against multidrug-resistant tuberculosis . The compound’s ability to interact with various biological targets is attributed to its unique chemical structure, which allows it to bind to specific sites on proteins and other biomolecules.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the imidazo[1,2-a]pyridine core significantly influences physicochemical properties. Key comparisons include:
Chlorinated Derivatives
- 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 131773-48-3): Molecular Weight: 177.59 g/mol; IR ν(C≡N): Not reported.
- 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 123531-24-8): Limited spectral data available; synthesis methods involve copper-mediated cyanation .
- 7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile :
Non-Chlorinated Analogues
- 2-Phenylimidazo[1,2-a]pyridine-3-carbonitrile :
- 6-Methoxyimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1279817-24-1):
Physical and Spectral Properties
Table 1: Comparative Data for Select Imidazo[1,2-a]pyridine-3-carbonitriles
Electron-Withdrawing Effects and Reactivity
- The nitrile group at C3 stabilizes the imidazo[1,2-a]pyridine core via conjugation, reducing electron density at adjacent positions. In compound 8, this diminishes intramolecular H-bonding compared to aldehyde-substituted analogs .
- Chlorine at C7 likely enhances electrophilicity at C2 and C8, making these sites reactive toward nucleophilic substitution or cross-coupling .
Biological Activity
7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its significance in drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorine atom at the 7-position and a carbonitrile group at the 3-position of the imidazopyridine ring. This configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibiting bacterial enzyme activity, which is essential for their growth and replication .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by acting as an enzyme inhibitor. It has been identified as a potent inhibitor of certain kinases involved in cancer progression. For instance, it shows significant inhibition against CDK (cyclin-dependent kinase) family members, which are critical regulators of the cell cycle. This inhibition can lead to cell cycle arrest and reduced proliferation of cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Modifications to the imidazopyridine ring or substituents can enhance or diminish its potency:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 position | Increased potency against specific kinases |
| Alteration of carbonitrile group | Affects binding affinity to target enzymes |
| Variation in chlorine substitution | Modulates antimicrobial efficacy |
These findings underscore the importance of SAR studies in guiding the design of more potent analogs for therapeutic use.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their antimicrobial properties. The study found that certain derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer effects of this compound demonstrated that it effectively reduced tumor growth in xenograft models. The study highlighted its ability to inhibit tumor angiogenesis and promote apoptosis through modulation of signaling pathways associated with cancer progression. These results were published in Cancer Research and provide a strong rationale for further clinical investigations .
Q & A
Q. What are the standard synthetic routes for 7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
Answer: A common approach involves cyclocondensation of substituted pyridine precursors with chloroacetonitrile derivatives under reflux. For example, describes a method using chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic anhydride/acetic acid (10:20 mL), yielding 68% after 2 hours of reflux . Key variables affecting yield include:
- Catalyst : Sodium acetate enhances cyclization efficiency.
- Solvent : Polar aprotic solvents (e.g., acetic anhydride) improve solubility of intermediates.
- Temperature : Prolonged reflux (>12 hours) may degrade thermally sensitive intermediates.
A comparative table from :
| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| 11a | 68 | 243–246 | 3,436 (NH), 2,219 (CN) |
| 11b | 68 | 213–215 | 3,423 (NH), 2,209 (CN) |
Methodological Tip: Optimize stoichiometry of aldehydes and monitor reaction progress via TLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Answer:
- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm) and imidazo ring NH signals (δ 9.5–10.5 ppm, exchangeable with D₂O) .
- ¹³C NMR : Cyano carbons appear at ~117 ppm, while carbonyl carbons (if present) resonate at ~165–175 ppm .
- IR : Sharp peaks at 2,200–2,220 cm⁻¹ confirm the C≡N stretch .
- MS : Molecular ion peaks (e.g., m/z 227.05 for C₈H₄Cl₂N₄) should match theoretical values .
Pitfall Avoidance: Ensure deuterated solvents (e.g., DMSO-d₆) do not overlap with analyte signals.
Q. What safety precautions are critical when handling this compound?
Answer:
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the cyano group .
- Waste Disposal : Segregate halogenated waste and use licensed biohazard contractors for disposal .
- PPE : Wear nitrile gloves and fume hoods to avoid dermal/ocular exposure to chloro derivatives .
Advanced Research Questions
Q. How can computational modeling aid in understanding the reactivity of this compound?
Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps. For example, the chloro substituent at position 7 increases electrophilicity at position 3, facilitating nucleophilic aromatic substitution .
- Crystal Data : Monoclinic crystal symmetry (P2₁/c) and unit cell parameters (a = 4.98 Å, b = 18.40 Å) from enable molecular docking studies for drug design .
Tool Recommendation : Use Gaussian or ORCA for DFT and Mercury for crystal structure visualization.
Q. How do substituents on the imidazo[1,2-a]pyridine core influence bioactivity?
Answer:
- Chloro Group (Position 7) : Enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
- Cyano Group (Position 3) : Acts as a hydrogen bond acceptor, enhancing binding to kinase targets (e.g., EGFR inhibitors) .
Case Study : Pyrazolo[1,5-a]pyrimidine analogs with chloro and cyano groups show IC₅₀ values <1 µM against breast cancer cell lines .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?
Answer:
- Yield Discrepancies : Compare solvent systems (e.g., DMF vs. acetic acid) and catalyst loadings. achieved 68% yield with acetic anhydride, while used DMF for triazolo derivatives but reported lower yields (57%) due to side reactions .
- Spectral Variations : Check for tautomerism (e.g., NH protons in DMSO-d₆ vs. CDCl₃) or polymorphism affecting NMR shifts .
Validation Step : Reproduce reactions under controlled conditions and use high-field NMR (≥500 MHz) for unambiguous assignments.
Q. What strategies optimize the regioselectivity of functionalization on the imidazo[1,2-a]pyridine scaffold?
Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate position 2 selectively, enabling halogenation or cross-coupling .
- Protecting Groups : Temporarily block the cyano group with TMS-Cl to prevent unwanted nucleophilic attack during substitutions .
Example : synthesized 2-(4-chlorophenyl) derivatives via Suzuki-Miyaura coupling with 85% regioselectivity .
Q. How can researchers design bioactivity assays for this compound derivatives?
Answer:
- Target Selection : Prioritize kinases (e.g., JAK2, CDK4) based on structural similarity to known inhibitors .
- Assay Protocol :
- In vitro : Measure IC₅₀ using fluorescence polarization (FP) assays.
- In vivo : Evaluate pharmacokinetics in rodent models with HPLC-MS quantification .
Data Interpretation : Correlate logP values (e.g., 2.1–3.5) with membrane permeability using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
